molecular formula C19H18Cl4N2O2 B329480 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide

3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide

Cat. No.: B329480
M. Wt: 448.2 g/mol
InChI Key: PGAYYGCTQOSCLL-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is a synthetic organic compound belonging to the class of dichlorobenzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine compound. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product . The reaction conditions are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The starting materials, such as 3,4-dichlorobenzoyl chloride and the amine, are sourced from reliable suppliers and undergo rigorous quality checks before use .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .

Scientific Research Applications

3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is unique due to its specific substitution pattern and the presence of both dichlorobenzoyl and benzamide groups.

Properties

Molecular Formula

C19H18Cl4N2O2

Molecular Weight

448.2 g/mol

IUPAC Name

3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide

InChI

InChI=1S/C19H18Cl4N2O2/c1-19(2,9-24-17(26)11-3-5-13(20)15(22)7-11)10-25-18(27)12-4-6-14(21)16(23)8-12/h3-8H,9-10H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

PGAYYGCTQOSCLL-UHFFFAOYSA-N

SMILES

CC(C)(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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